(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Description
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride (CAS: 1423029-18-8) is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent. Its molecular formula is C₁₁H₁₃ClF₃NO, with a molecular weight of 267.68 g/mol . The compound’s stereochemistry (3S,5R) and the electron-withdrawing trifluoromethyl group on the aromatic ring contribute to its physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in medicinal chemistry . It is cataloged under PubChem CID 71757188 and is available in high-purity grades (≥99%) for research applications .
Properties
IUPAC Name |
(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones.
Reduction: Regeneration of alcohols.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's potential in combating mycobacterial infections. In a structure-activity relationship study, analogs of the compound exhibited varying degrees of antimycobacterial activity, with specific modifications to the trifluoromethyl group significantly affecting potency. The optimal positioning of this group appears to enhance the compound's efficacy against Mycobacterium tuberculosis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In animal models, it was metabolized to yield plasma concentrations of active metabolites that demonstrated anti-inflammatory properties. The metabolic stability and bioavailability of these metabolites suggest that (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol; hydrochloride could serve as a prodrug for therapeutic applications in inflammatory diseases .
Neuropharmacology
The compound's ability to cross the blood-brain barrier has led to investigations into its neuropharmacological effects. Preliminary studies indicate potential benefits in treating neurological disorders through modulation of neurotransmitter systems, although further research is required to fully elucidate these effects.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. In studies focused on (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol; hydrochloride:
- Trifluoromethyl Substitution : The para-position substitution with trifluoromethyl enhances lipophilicity and metabolic stability, which correlates with higher biological activity .
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine ring can lead to significant changes in potency and selectivity against target pathogens .
Case Studies
Mechanism of Action
The mechanism of action of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, often through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The table below compares the target compound with four analogs:
*Calculated molecular weight based on formula C₇H₁₅NO₂·HCl.
Key Observations:
Substituent Effects: The trifluoromethylphenyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like methyl .
Ring Size :
- The piperidine derivative (CAS: 2891580-85-9) has a six-membered ring, which may alter conformational flexibility compared to five-membered pyrrolidines, impacting receptor binding in drug design .
Biological Activity
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C11H12F3N·HCl
- Molecular Weight: 239.67 g/mol
- LogP (Partition Coefficient): 2.56, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.
The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and potential modulation of receptor pathways:
-
Neurotransmitter Modulation:
- The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to cross the blood-brain barrier. This property may allow it to interact with central nervous system receptors, particularly those involved in pain modulation and anxiety.
-
Receptor Interaction:
- Preliminary studies suggest that this compound may act as a partial agonist at certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes including mood regulation and pain perception.
Pharmacological Effects
The biological activities of this compound have been investigated in various contexts:
- Analgesic Properties:
- In animal models, this compound has shown promise in reducing pain responses, suggesting its potential use as an analgesic agent.
- Anti-inflammatory Effects:
- Studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Pain reduction in rodent models | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Reduced neuronal damage in vitro |
Case Study Analysis
-
Analgesic Study:
A study conducted on mice demonstrated that administration of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol resulted in a significant decrease in pain response measured by the tail-flick test. The results indicated a dose-dependent effect, supporting its role as a potential analgesic agent. -
Neuroprotective Effects:
In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its utility in neurodegenerative diseases where oxidative damage is a critical factor.
Q & A
Basic: What synthetic strategies are recommended for preparing (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride with high stereochemical purity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to enforce the (3S,5R) configuration. For example, Evans oxazolidinones or enzymatic resolution may control stereochemistry during pyrrolidine ring formation .
- Protection-Deprotection : Protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) during reactions involving the trifluoromethylphenyl moiety to prevent side reactions .
- Hydrochloride Salt Formation : Add concentrated HCl to the free base in a polar solvent (e.g., ethanol) under ice-cooling, followed by recrystallization to ensure salt purity .
- Key Reagents : Consider coupling agents like HBTU for amide bond formation in related pyrrolidine derivatives .
Advanced: How can contradictory NMR data arising from dynamic rotational isomerism in this compound be resolved?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by slow rotation around the pyrrolidine C-N bond .
- 2D NMR (NOESY/ROESY) : Identify spatial proximities between protons to confirm stereochemistry and rule out conformational artifacts .
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and validate stereochemical purity .
Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
Advanced: What strategies improve reaction yields when introducing electron-deficient trifluoromethylphenyl groups into pyrrolidine scaffolds?
Methodological Answer:
- Activating Reagents : Use Lewis acids (e.g., BF3·OEt2) to enhance electrophilicity of CF3-substituted aryl halides during coupling reactions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for SNAr reactions involving trifluoromethylphenyl derivatives .
- Protecting Group Strategy : Temporarily block the pyrrolidine nitrogen with a Boc group to minimize steric hindrance during aryl substitution .
Basic: What are the recommended storage conditions to prevent degradation of the hydrochloride salt?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to avoid hygroscopic degradation .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol to limit hydrolysis; avoid aqueous buffers unless immediately used .
Advanced: How can researchers address low aqueous solubility during in vitro pharmacological testing?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without altering bioactivity .
- Prodrug Design : Convert the hydroxyl group to a phosphate ester for improved solubility, which is enzymatically cleaved in vivo .
- Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) with higher aqueous solubility than hydrochloride .
Basic: What are common methods for introducing trifluoromethyl groups into aromatic systems in pyrrolidine-based compounds?
Methodological Answer:
- Umemoto Reagents : Electrophilic trifluoromethylation using (trifluoromethyl)dibenzoheterole derivatives under mild conditions .
- Copper-Mediated Cross-Coupling : React aryl boronic acids with CF3 sources (e.g., TMSCF3) in the presence of CuI .
- Building Block Approach : Incorporate pre-synthesized CF3-phenyl piperazine/pyrrolidine fragments via Suzuki-Miyaura coupling .
Advanced: How does the stereochemistry of (3S,5R) configuration influence target binding, and how can this be validated experimentally?
Methodological Answer:
- Molecular Docking : Compare docking scores of (3S,5R) vs. (3R,5S) enantiomers against targets like dopamine D3 or μ-opioid receptors using software (e.g., MOE) .
- Enantiomer-Specific Assays : Test separated enantiomers in receptor binding assays (e.g., radioligand displacement) to correlate stereochemistry with IC50 values .
- Pharmacokinetic Profiling : Assess metabolic stability and membrane permeability differences between stereoisomers using Caco-2 cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
